molecular formula C22H26N2O4 B10921053 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole

Cat. No.: B10921053
M. Wt: 382.5 g/mol
InChI Key: TXNGTOPTTOEZSY-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole is a synthetic organic compound with a molecular formula of C21H24N2O4. This compound is characterized by its pyrazole core, which is substituted with two 3,4-dimethoxyphenyl groups, an ethyl group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde is reacted with an appropriate ketone to form an intermediate. This intermediate then undergoes cyclization under reflux conditions to form the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-methylpyrazole

InChI

InChI=1S/C22H26N2O4/c1-7-16-21(14-8-10-17(25-3)19(12-14)27-5)23-24(2)22(16)15-9-11-18(26-4)20(13-15)28-6/h8-13H,7H2,1-6H3

InChI Key

TXNGTOPTTOEZSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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